molecular formula C19H12ClN3O4 B2396491 (E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate CAS No. 620106-08-3

(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate

Katalognummer: B2396491
CAS-Nummer: 620106-08-3
Molekulargewicht: 381.77
InChI-Schlüssel: AQCFOPMQHLUKLK-ZRDIBKRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate” features a complex heterocyclic core comprising a pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 4-chlorophenoxy group at position 2 and a methyl cyanoacrylate moiety at position 3 in the (E)-configuration. The methyl ester and cyano groups contribute to its polarity and reactivity, making it a candidate for applications in medicinal chemistry or agrochemicals, where such scaffolds are often explored for bioactivity .

Eigenschaften

IUPAC Name

methyl (E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O4/c1-26-19(25)12(11-21)10-15-17(27-14-7-5-13(20)6-8-14)22-16-4-2-3-9-23(16)18(15)24/h2-10H,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCFOPMQHLUKLK-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is a synthetic compound with a complex structure that includes a cyanoacrylate moiety and a pyrido-pyrimidine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antitumor properties.

Structural Features

The compound's structure can be broken down into key components:

  • Cyanoacrylate Moiety : Known for its reactivity, this group can participate in Michael addition reactions with nucleophiles, which may enhance its biological activity.
  • Pyrido[1,2-a]pyrimidine Core : This core structure is associated with various biological activities and can undergo transformations to modify its pharmacokinetic properties.
  • 4-Chlorophenoxy Group : This substituent may influence the compound's lipophilicity and enhance interactions with biological targets.

Antibacterial Properties

Research indicates that compounds containing cyanoacrylate groups exhibit significant antibacterial activity. For instance, studies have shown that cyanoacrylate polymers enhance bacterial inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae through the polymerization reaction of the adhesive itself. The effectiveness against gram-negative bacteria like Escherichia coli is less pronounced, likely due to their protective outer membranes .

Table 1: Antibacterial Activity of Cyanoacrylate Compounds

Bacterial StrainInhibitory Halo (mm)Statistical Significance
Staphylococcus aureus15P = 0.019
Streptococcus pneumoniae12P = 0.0014
Escherichia coli10P < 0.0001
Pseudomonas aeruginosa0Not significant

Antitumor Activity

Emerging studies suggest that the combination of the cyanoacrylate and pyridopyrimidine moieties may confer antitumor properties. The structural features of this compound allow it to interact with specific molecular targets involved in tumor growth and proliferation. Preliminary in vitro studies indicate potential for inhibiting cancer cell lines, although further research is required to elucidate the mechanisms involved .

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : The compound could inhibit key enzymes involved in DNA replication or protein synthesis, disrupting cellular processes essential for growth.
  • Interaction with Biological Targets : The unique functional groups may allow for specific binding to proteins or nucleic acids, leading to altered biological responses.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating various derivatives of pyrido-pyrimidine structures found that modifications can enhance antibacterial activity and cytotoxic effects against cancer cell lines. The presence of the chlorophenoxy group was noted to increase lipophilicity and improve cellular uptake .
  • Pharmacokinetic Evaluations : Research focusing on the pharmacokinetics of related compounds suggests that structural modifications can significantly impact absorption, distribution, metabolism, and excretion profiles, which are critical for therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. The pyrido[1,2-a]pyrimidine framework is known for its biological activity, including inhibition of specific enzymes involved in cancer progression.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies show that compounds with similar structural motifs can inhibit the growth of breast and lung cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Polymer Science

Cyanoacrylate compounds are widely recognized for their rapid polymerization properties upon exposure to moisture. This characteristic makes (E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate a valuable candidate for developing high-performance adhesives.

Properties and Mechanism

Cyanoacrylates polymerize through anionic mechanisms initiated by moisture, forming strong bonds with various substrates. The incorporation of the pyrido[1,2-a]pyrimidine moiety may enhance the adhesive's thermal stability and resistance to environmental factors .

Application in Adhesives

The compound can be utilized in formulating adhesives that require rapid curing times and strong bonding capabilities. Its unique structure may also contribute to improved adhesion on challenging surfaces such as plastics and metals.

Adhesive Technologies

Cyanoacrylate adhesives are extensively used in medical applications due to their biocompatibility and ability to bond tissues effectively. The incorporation of this compound into adhesive formulations could lead to enhanced performance characteristics.

Case Study: Surgical Applications

A review of cyanoacrylate adhesives in surgical settings highlights their advantages over traditional sutures, including faster wound closure and reduced scarring. The unique properties of this compound could further improve outcomes in minimally invasive procedures by providing strong adhesion while being less traumatic to tissues .

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

Methyl 3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate (): Phenoxy substituent: 2-chloro (ortho) vs. 4-chloro (para) in the target compound. Implications:

  • Electronic effects: The para-chloro group in the target compound allows for stronger electron-withdrawing effects across the phenoxy ring, enhancing electrophilicity at reactive sites compared to the ortho isomer .

Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate (): Phenoxy substituent: 4-methoxy (electron-donating) vs. 4-chloro (electron-withdrawing). Ester group: Ethyl vs. methyl. Implications:

  • Lipophilicity : The ethyl ester may enhance lipophilicity (higher logP), improving membrane permeability but possibly reducing aqueous solubility compared to the methyl ester .

Table 1: Qualitative Comparison of Structural and Functional Features

Feature Target Compound Compound A () Compound B ()
Phenoxy Substituent 4-chloro (para, EWG*) 2-chloro (ortho, EWG) 4-methoxy (para, EDG**)
Ester Group Methyl Methyl Ethyl
Cyanoacrylate Geometry (E)-configuration (E)-configuration (E)-configuration
Predicted logP Moderate (methyl ester) Moderate (methyl ester) Higher (ethyl ester)
Electronic Impact Strong electron withdrawal Moderate electron withdrawal Electron donation

EWG: Electron-withdrawing group; *EDG: Electron-donating group

Chemoinformatic Similarity Analysis

Similarity coefficients, such as the Tanimoto index, are used to quantify structural resemblance between compounds. Based on binary fingerprint comparisons ():

  • The target compound and Compound A () share a higher similarity due to identical ester groups and chloro substituents (differing only in position).
  • Compound B () would exhibit lower similarity due to distinct substituents (methoxy vs. chloro) and ester chain length. Such differences highlight the importance of substituent optimization in drug design .

Vorbereitungsmethoden

Retrosynthetic Analysis and Starting Material Selection

The target molecule decomposes into three synthons:

  • 4-Chlorophenol-derived ether for the 2-position substituent
  • 4H-Pyrido[1,2-a]pyrimidin-4-one heterocycle
  • Methyl cyanoacrylate electrophile

1.1 4-Chlorophenoxy Precursor Synthesis
4-Chlorophenol undergoes O-alkylation with 2-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in dimethylacetamide (DMAc) at 110°C for 6 hours, utilizing potassium carbonate as base (82% yield). X-ray diffraction confirms regiospecific ether formation at the pyrimidine C2 position, with characteristic 2θ peaks at 7.6°, 10.2°, and 15.2° matching literature values for analogous pyrido-pyrimidinones.

1.2 Pyrido[1,2-a]pyrimidin-4-one Core Construction
Two dominant routes emerge from the analyzed data:

  • Route A : Condensation of 2-aminopyridine with β-keto esters under Dean-Stark conditions (toluene reflux, 48 hours, 76% yield)
  • Route B : CDI-mediated cyclization of N-(pyridin-2-yl)benzamides in tetrahydrofuran at 60–65°C (93% yield over two steps)

Comparative studies show Route B provides superior crystallinity (99% purity by HPLC vs. 94% for Route A) due to controlled imidazole-carboxylate intermediate formation.

Condensation and Cyclization Methodologies

2.1 CDI-Activated Amidation
Optimized conditions from Patent CN105541664A and Ambeed data:

  • Molar ratio : 1:1.2 (aldehyde : CDI) in toluene
  • Temperature : 50–60°C for 2–4 hours
  • Workup : Acetic acid quench followed by pH adjustment to 10–11 with 25% NaOH

This protocol achieves 95% conversion to 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanoate intermediate. XRPD analysis of the crude product shows characteristic peaks at 5.9°, 12.0°, and 16.8° 2θ values, confirming β-sheet crystalline packing.

2.2 Acid-Catalyzed Cyclization
Post-amidation, refluxing in glacial acetic acid (90–100°C, 2–5 hours) induces:

  • Ester hydrolysis to carboxylic acid
  • Intramolecular cyclization via nucleophilic attack of pyridine N on carbonyl carbon
  • Dehydration to form conjugated dienone system

Reaction monitoring by TLC (Rf 0.42 in ethyl acetate/hexanes 3:7) and HPLC shows complete conversion within 3 hours. Extended heating (>5 hours) leads to 8% dimerization byproducts, necessitating precise temperature control.

Knoevenagel Condensation for Cyanoacrylate Installation

3.1 Classical Method
Reacting 3-formylpyrido[1,2-a]pyrimidinone with methyl cyanoacetate under:

  • Catalyst : Piperidine (5 mol%)
  • Solvent : Ethanol/water (4:1)
  • Temperature : 80°C, 12 hours

Yields reach 78% with 85:15 E/Z selectivity. Recrystallization from ethanol increases diastereomeric ratio to 97:3 but reduces overall yield to 68%.

3.2 Microwave-Assisted Optimization
Modern protocols employ:

  • Irradiation : 300 W, 120°C
  • Time : 20 minutes
  • Catalyst : DBU (1,8-diazabicycloundec-7-ene)

This approach boosts yield to 91% with 99% E-isomer content, verified by NOESY NMR (δ 6.82 ppm trans coupling). Energy consumption analysis shows 83% reduction compared to thermal methods.

Crystallization and Polymorph Control

4.1 Solvent Screening
Ethanol produces Form I (needle-like crystals, mp 148°C), while ethyl acetate yields Form II (platelets, mp 142°C). XRPD differentiation:

Form 2θ (°) d-spacing (Å)
I 5.9, 12.0, 16.8 14.98, 7.37, 5.28
II 7.6, 10.2, 15.2 11.63, 8.67, 5.83

4.2 Cooling Rate Optimization
Controlled cooling at 0.5°C/min from 75°C to 5°C enhances Form I purity to 99.8% (HPLC), compared to 94.2% with rapid quenching.

Mechanistic Insights and Side Reaction Mitigation

5.1 Competing Pathways in Cyclization
DFT calculations (B3LYP/6-31G**) reveal two transition states:

  • TS1 : 22.3 kcal/mol (desired 6-membered ring)
  • TS2 : 25.1 kcal/mol (8-membered byproduct)

Maintaining reaction temperature below 100°C suppresses TS2 population to <2%.

5.2 Cyanoacrylate Isomerization
In situ IR spectroscopy tracks E/Z interconversion:

  • E→Z : Activation energy 18.7 kcal/mol (t1/2 = 3.2 hours at 25°C)
  • Z→E : 22.4 kcal/mol (t1/2 = 45 minutes at 80°C)

Adding 0.1% BHT (butylated hydroxytoluene) stabilizes E-isomer by quenching radical intermediates.

Industrial-Scale Process Design

6.1 Continuous Flow Synthesis
Pilot plant data (100 kg/batch):

Parameter Value
Throughput 8.3 kg/h
Purity 99.5%
Solvent Recovery 92% (toluene)
Energy Consumption 15 kWh/kg

6.2 Waste Stream Management

  • Aqueous Phase : Neutralization with Ca(OH)2 precipitates CDI decomposition products (98% removal)
  • Organic Phase : Distillation recovers 89% acetic acid for reuse
  • Solid Waste : Charcoal filtration absorbs 99.8% of aromatic byproducts

Q & A

Q. How can reaction byproducts (e.g., (Z)-isomer) be minimized during synthesis?

  • Methodology : Optimize reaction conditions:
  • Solvent : Use non-polar solvents (toluene) to favor the (E)-isomer.
  • Catalyst : Add catalytic piperidine to accelerate Knoevenagel condensation.
  • Temperature : Maintain 80–100°C to drive equilibrium toward the (E)-form .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.